molecular formula C16H18N2O3S2 B2816881 (4-(Benzylsulfonyl)piperidin-1-yl)(thiazol-4-yl)methanone CAS No. 2034388-04-8

(4-(Benzylsulfonyl)piperidin-1-yl)(thiazol-4-yl)methanone

Cat. No.: B2816881
CAS No.: 2034388-04-8
M. Wt: 350.45
InChI Key: NLNQEIQOCSQLEW-UHFFFAOYSA-N
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Description

(4-(Benzylsulfonyl)piperidin-1-yl)(thiazol-4-yl)methanone is a complex organic compound with diverse properties and applications in scientific research and industry. This compound features a piperidine ring, a thiazole ring, and a benzylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzylsulfonyl)piperidin-1-yl)(thiazol-4-yl)methanone typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzylsulfonyl)piperidin-1-yl)(thiazol-4-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-(Benzylsulfonyl)piperidin-1-yl)(thiazol-4-yl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Benzylsulfonyl)piperidin-1-yl)(thiazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share structural similarities and have been investigated for their anti-inflammatory properties.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives also exhibit similar structural features and have been studied for their biological activities.

Uniqueness

(4-(Benzylsulfonyl)piperidin-1-yl)(thiazol-4-yl)methanone is unique due to its combination of a piperidine ring, a thiazole ring, and a benzylsulfonyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Biological Activity

(4-(Benzylsulfonyl)piperidin-1-yl)(thiazol-4-yl)methanone is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Starting Materials : 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, heterocyclic amines, o-aminothiophenol.
  • Reagents : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

The compound's molecular formula is C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S with a molecular weight of approximately 306.39 g/mol .

2.1 Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. In vitro tests have demonstrated effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results suggest that the compound could be a promising candidate for developing new antibacterial agents .

2.2 Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Studies report that it effectively inhibits the growth of fungi such as Fusarium oxysporum with an EC50 value ranging from 6 to 9 µg/mL .

The proposed mechanism of action involves the compound's interaction with bacterial cell wall synthesis pathways. It is believed to inhibit key enzymes involved in this process, leading to bactericidal effects. Additionally, its ability to disrupt fungal cell membranes contributes to its antifungal efficacy .

3.1 Similar Compounds

Similar compounds that have been studied for their biological activities include:

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides : Exhibits anti-inflammatory properties.

These compounds share structural similarities but differ in their specific biological activities and mechanisms .

3.2 Uniqueness and Potential Applications

The unique combination of a piperidine ring, a thiazole ring, and a benzylsulfonyl group in this compound allows it to participate in diverse chemical reactions, making it valuable for various scientific research applications including drug development and medicinal chemistry .

4. Case Studies

Several case studies have highlighted the potential of this compound in therapeutic contexts:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced antimicrobial activity compared to traditional antibiotics, suggesting its potential use in treating resistant strains .
  • Cancer Research : Investigations into the inhibition of the Hedgehog signaling pathway by this compound indicate its potential role in cancer therapy, particularly in tumors where this pathway is aberrantly activated .

Properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c19-16(15-10-22-12-17-15)18-8-6-14(7-9-18)23(20,21)11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNQEIQOCSQLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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